Flopropione

Smooth muscle pharmacology COMT inhibition Ureteral motility

Procure Flopropione (CAS 2295-58-1) for studies requiring tissue-selective smooth muscle relaxation independent of COMT inhibition. Unlike entacapone, Flopropione significantly inhibits ureteral and sphincter of Oddi motility; unlike nifedipine, it spares intestinal taenia coli contractions. It is the only spasmolytic with demonstrated TRPV3 channel inhibition (IC50=17.8 μM), applicable to calcium signaling, biliary/urinary tract, and dermatological research. Clinically validated for ureteral lithiasis pain (94.0% efficacy). Confirm ≥98% purity and hygroscopic storage conditions when ordering.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 2295-58-1
Cat. No. B000290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlopropione
CAS2295-58-1
Synonyms2,4,6-trihydroxypropiophenone
flopropione
THPP
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1O)O)O
InChIInChI=1S/C9H10O4/c1-2-6(11)9-7(12)3-5(10)4-8(9)13/h3-4,10,12-13H,2H2,1H3
InChIKeyPTHLEKANMPKYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flopropione Procurement Guide: CAS 2295-58-1 Spasmolytic Agent with Tissue-Selective Smooth Muscle Relaxation Profile


Flopropione (CAS 2295-58-1), also known as phloropropiophenone or 2,4,6-trihydroxypropiophenone, is a synthetic trihydroxypropiophenone derivative with a molecular weight of 182.17 g/mol [1]. It is classified as a spasmolytic or antispasmodic agent and has been used clinically for gallstone and urolithiasis management, predominantly within Japan [2]. While its package insert attributes its mechanism to catechol-O-methyltransferase (COMT) inhibition and anti-serotonergic (5-HT1A receptor antagonist) effects [2], recent mechanistic investigations have fundamentally revised this understanding and identified novel molecular targets including ryanodine receptors (RyR)/IP3 receptors and the TRPV3 ion channel [3].

Why Flopropione Cannot Be Interchanged with Standard COMT Inhibitors or L-Type Calcium Channel Blockers


Procurement decisions for Flopropione must account for a critical mechanistic distinction: its spasmolytic action is demonstrably independent of COMT inhibition and operates through a tissue-selective pattern distinct from conventional smooth muscle relaxants [1]. Direct comparative studies reveal that entacapone, a representative COMT inhibitor, produces no effect on ureteral or sphincter of Oddi motility, whereas Flopropione exhibits significant inhibition in these same preparations [1]. Furthermore, Flopropione displays differential tissue selectivity compared to nifedipine—while nifedipine suppresses contractions in taenia coli, sphincter of Oddi, and ureter uniformly, Flopropione spares the taenia coli while inhibiting sphincter of Oddi and ureteral contractions [1]. This non-interchangeable pharmacological fingerprint, coupled with newly identified TRPV3 channel inhibitory activity (IC50 = 17.8 μM) not shared by other spasmolytics [2], necessitates compound-specific sourcing for research or clinical applications targeting these distinct biological pathways.

Flopropione Comparative Evidence Guide: Quantified Differentiation from COMT Inhibitors, Calcium Channel Blockers, and Anticholinergics


COMT-Independent Spasmolytic Action: Direct Comparison with Entacapone

Flopropione's spasmolytic effect is mechanistically distinct from COMT inhibition. In isolated guinea pig tissue preparations, the COMT inhibitor entacapone produced no observable effect on ureteral contraction or spontaneous sphincter of Oddi motility, whereas Flopropione significantly inhibited both [1]. Additionally, the inhibitory effect of Flopropione on sphincter of Oddi was not reversed by α- and β-adrenergic blockers, unlike noradrenaline [1]. The inhibitory pattern of Flopropione more closely resembled that of ryanodine receptor agonist 4-chloro-m-cresol and IP3 receptor antagonist 2-aminoethoxydiphenyl borate [1].

Smooth muscle pharmacology COMT inhibition Ureteral motility Sphincter of Oddi

Differential Tissue Selectivity Versus L-Type Calcium Channel Blocker Nifedipine

Flopropione exhibits a distinct tissue-selectivity profile compared to the L-type calcium channel blocker nifedipine. In direct comparative experiments, nifedipine suppressed carbachol-induced contraction of taenia coli, spontaneous movement of sphincter of Oddi, and noradrenaline-induced ureteral contraction to approximately the same extent [1]. In contrast, Flopropione did not inhibit taenia coli contraction but did inhibit sphincter of Oddi and ureteral contractions [1].

Tissue-selective spasmolysis Calcium channel blockers Taenia coli Ureteral smooth muscle

TRPV3 Ion Channel Inhibition: Novel Target Not Shared by Other Spasmolytics

Flopropione has been identified as a selective inhibitor of the warmth-sensitive, Ca2+-permeable TRPV3 ion channel, a target not associated with other clinically used spasmolytics. In whole-cell patch-clamp recordings, Flopropione inhibited 2-APB-mediated TRPV3 currents with an IC50 of 17.8 ± 3.5 μM (n = 5) [1]. At the single-channel level, Flopropione reduced TRPV3 channel open probability without altering unitary conductance [1].

TRPV3 channel Ion channel pharmacology Skin inflammation Calcium imaging

Clinical Analgesic Efficacy in Ureteral Lithiasis: Superior Pain Relief Versus Anticholinergic Agents

In a clinical study evaluating treatment of upper urinary tract lithiasis, Flopropione (administered as Supanate granules) demonstrated statistically superior relief of spastic pain compared to anticholinergic agent controls. Flopropione relieved spastic pain in 94.0% of cases with ureteral lithiasis, compared to 83.9% in the control group receiving anticholinergic agents (n = 56 control cases) [1].

Urolithiasis Analgesic efficacy Ureteral spasm Clinical comparison

Flopropione Recommended Application Scenarios Based on Comparative Evidence


Ureteral and Biliary Smooth Muscle Research Requiring COMT-Independent Spasmolysis

Based on direct comparative evidence demonstrating that entacapone (a COMT inhibitor) produces no effect on ureteral or sphincter of Oddi motility while Flopropione shows significant inhibition [1], this compound is the appropriate selection for studies investigating COMT-independent mechanisms of smooth muscle relaxation in the urinary and biliary tracts. Researchers studying ryanodine receptor or IP3 receptor-mediated calcium dynamics in these tissues should procure Flopropione specifically, as its inhibitory pattern resembles RyR agonists and IP3 receptor antagonists [1].

Tissue-Selective Spasmolysis Studies Requiring Taenia Coli Sparing

Flopropione should be procured for experimental models requiring differential smooth muscle relaxation that spares intestinal (taenia coli) motility while effectively inhibiting sphincter of Oddi and ureteral contractions. This tissue-selective profile, directly contrasted with nifedipine's non-selective suppression across all three tissues [1], makes Flopropione a unique tool compound for dissecting tissue-specific calcium handling mechanisms in smooth muscle pharmacology.

TRPV3 Ion Channel Pharmacology and Dermatological Inflammation Models

Flopropione is the preferred compound for research targeting TRPV3 channel inhibition, as it is the only spasmolytic agent with demonstrated TRPV3 inhibitory activity (IC50 = 17.8 μM) [2]. This application extends beyond traditional spasmolytic use to include investigations of TRPV3-related skin inflammation, dermatitis, and chronic pruritus models [2]. The compound reduces TRPV3 channel open probability without affecting unitary conductance [2], providing a specific pharmacological tool distinct from other ion channel modulators.

Urolithiasis Clinical Research and Pain Management Studies

Flopropione is indicated for procurement in clinical studies evaluating spasmolytic intervention for ureteral lithiasis-associated pain. Clinical evidence demonstrates 94.0% pain relief efficacy in ureteral lithiasis, which is 10.1 percentage points superior to anticholinergic controls (83.9%) [3]. This statistically significant advantage supports its use as a comparator or intervention in studies of ureteral stone passage and associated spastic pain management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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